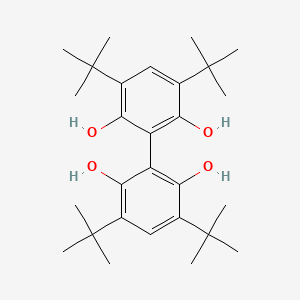
3,3',5,5'-Tetra-t-butylbiphenyl-2,2',6,6'-tetraol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol” is a chemical compound with the CAS Number: 21243-76-5 . It is a biphenyl chiral ligand used to prepare mono- and bidentate phosphites applicable as catalysts in the hydroformylation of allyl cyanide, heterocyclic olefins, and asymmetric hydrogenation of dimethyl itaconate .
Molecular Structure Analysis
The molecular structure of “3,3’,5,5’-Tetra-t-butylbiphenyl-2,2’,6,6’-tetraol” can be represented by the Inchi Code: 1S/C28H42O4/c1-25(2,3)15-13-16(26(4,5)6)22(30)19(21(15)29)20-23(31)17(27(7,8)9)14-18(24(20)32)28(10,11)12/h13-14,29-32H,1-12H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 442.64 . It appears as a white to yellow solid and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Oxidation and Reaction Studies
- Oxidation Reactions : This compound undergoes oxidation in acid solutions, converting into different quinone structures. For instance, it can transform into 3,3′-di-t-butyl-biphenyl-2,5:2′,5′-diquinone in acid solutions and other complex structures in benzene. These reactions reveal the compound's reactivity and potential utility in organic synthesis and chemical transformations (Hewgill & Hewitt, 1967).
Catalysis
- Catalysis in Oxidative Dimerization : The compound plays a role in catalyzing oxidative dimerization of phenols, leading to the formation of specific quinones. This indicates its potential use in synthetic chemistry, particularly in the formation of complex organic compounds (Schmidt, Hartung, & Wasgestian, 1998).
Synthesis of Derivatives
- Synthesis of Phosphorochloridate and Hydroxyl Phosphate : The compound has been used in the synthesis of phosphorochloridate and hydroxyl phosphate derivatives. These syntheses are significant in the field of fine chemicals and intermediates, demonstrating the versatility of this compound in creating various chemical entities (Liu Shou-xin, 2009).
Pharmaceutical Applications
- Modification of Pharmaceutical Synthesis : It's involved in the synthesis of pharmaceutical compounds like salicylic acid derivatives. Its role in reducing dimer formation during the Kolbe-Schmitt synthesis of salicylates highlights its importance in improving pharmaceutical manufacturing processes (Chidambaram & Sorenson, 1991).
Material Science
- In Redox Behavior Studies : The compound contributes to studies in material science, particularly in understanding redox behaviors. For instance, its derivative, spirogermabifluorene, exhibits high redox stability and increased electron affinity, which is crucial for developing new materials with specific electronic properties (Morisako, Noro, & Sasamori, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-ditert-butyl-2-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O4/c1-25(2,3)15-13-16(26(4,5)6)22(30)19(21(15)29)20-23(31)17(27(7,8)9)14-18(24(20)32)28(10,11)12/h13-14,29-32H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZNRPXICKUFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetra-t-butylbiphenyl-2,2',6,6'-tetraol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)


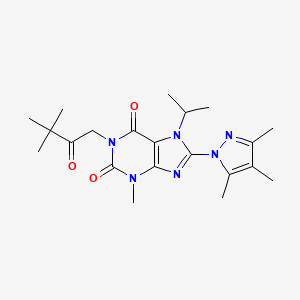
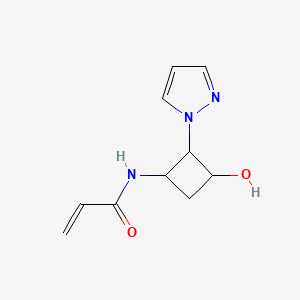
![N',N'''-Propane-1,3-diylbis{N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamimidic acid}--hydrogen chloride (1/1)](/img/structure/B2959464.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)
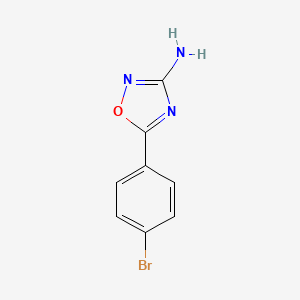
![N-(2,5-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2959469.png)

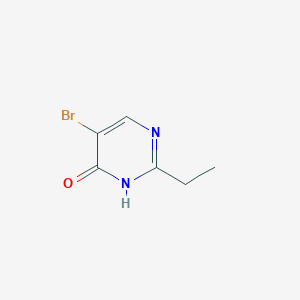

![2-Chloro-1-[2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2959475.png)
![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)